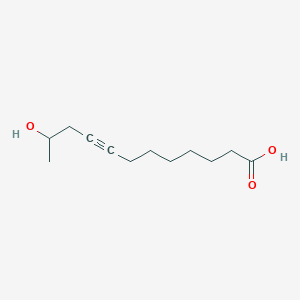
11-Hydroxydodec-8-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Hydroxydodec-8-ynoic acid is an organic compound with the molecular formula C12H20O3. It contains a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a dodecynoic acid backbone. This compound is notable for its unique structure, which includes both an alkyne (triple bond) and a hydroxyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxydodec-8-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-dodecyne.
Hydroxylation: The alkyne is subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position.
Carboxylation: The hydroxylated intermediate is then carboxylated using carbon dioxide (CO2) in the presence of a base, such as sodium hydroxide (NaOH), to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 11-Hydroxydodec-8-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of alkyl halides or other substituted derivatives
科学研究应用
11-Hydroxydodec-8-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 11-Hydroxydodec-8-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes or modulate the expression of genes related to inflammation and cell proliferation.
相似化合物的比较
9,10,18-Trihydroxyoctadecanoic acid: Similar in structure but with additional hydroxyl groups.
Crepenynic acid: Contains an alkyne group but differs in chain length and functional groups.
Stearolic acid: Another alkyne-containing fatty acid with a different carbon chain length.
Uniqueness: 11-Hydroxydodec-8-ynoic acid is unique due to its specific combination of a hydroxyl group and an alkyne group on a dodecynoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
64418-69-5 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
11-hydroxydodec-8-ynoic acid |
InChI |
InChI=1S/C12H20O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-4,6,8-10H2,1H3,(H,14,15) |
InChI 键 |
GWJICPKANRHSFX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#CCCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


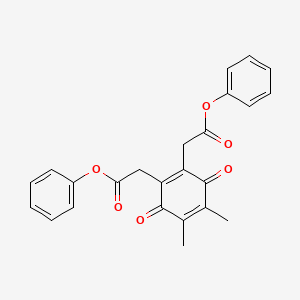
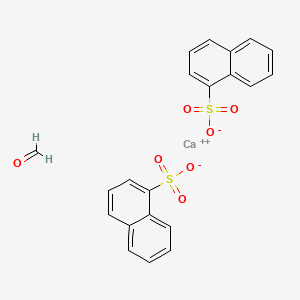
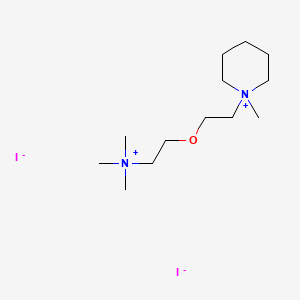
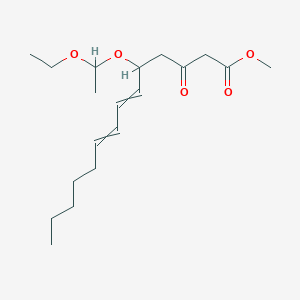
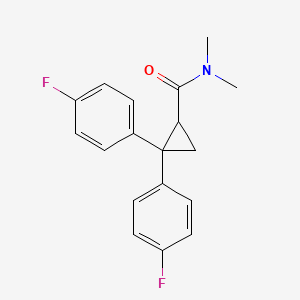
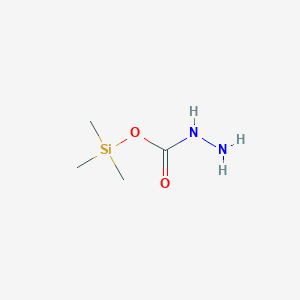
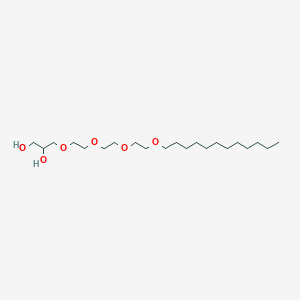
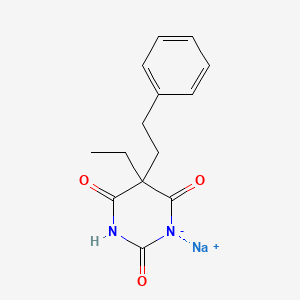
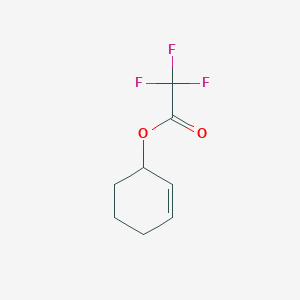

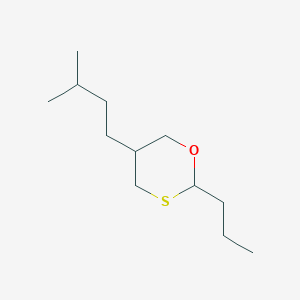
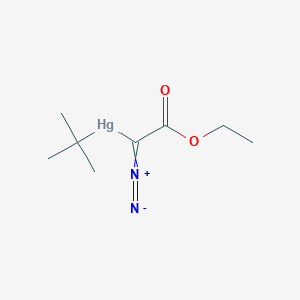
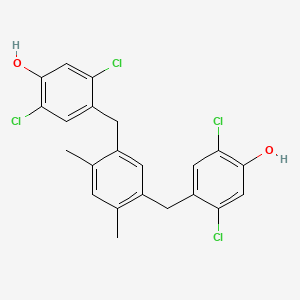
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
